![molecular formula C13H14BrClO3S B14317947 5-Chlorobicyclo[2.2.1]heptan-2-yl 4-bromobenzene-1-sulfonate CAS No. 111718-76-4](/img/structure/B14317947.png)
5-Chlorobicyclo[2.2.1]heptan-2-yl 4-bromobenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chlorobicyclo[2.2.1]heptan-2-yl 4-bromobenzene-1-sulfonate is an organic compound with the molecular formula C13H14BrClO3S . This compound features a bicyclic heptane structure with a chlorine atom and a bromobenzene sulfonate group attached. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorobicyclo[2.2.1]heptan-2-yl 4-bromobenzene-1-sulfonate typically involves the reaction of 5-chlorobicyclo[2.2.1]hept-2-ene with 4-bromobenzenesulfonyl chloride under suitable conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
5-Chlorobicyclo[2.2.1]heptan-2-yl 4-bromobenzene-1-sulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The bicyclic structure can be oxidized or reduced under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the bicyclic structure.
Scientific Research Applications
5-Chlorobicyclo[2.2.1]heptan-2-yl 4-bromobenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chlorobicyclo[2.2.1]heptan-2-yl 4-bromobenzene-1-sulfonate involves its interaction with molecular targets through its functional groups. The sulfonate group can participate in various chemical reactions, while the bicyclic structure provides rigidity and specific spatial orientation, influencing how the compound interacts with other molecules.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Chlorobicyclo[221]heptan-2-yl 4-bromobenzene-1-sulfonate is unique due to the presence of both a bicyclic heptane structure and a bromobenzene sulfonate group
Properties
CAS No. |
111718-76-4 |
|---|---|
Molecular Formula |
C13H14BrClO3S |
Molecular Weight |
365.67 g/mol |
IUPAC Name |
(5-chloro-2-bicyclo[2.2.1]heptanyl) 4-bromobenzenesulfonate |
InChI |
InChI=1S/C13H14BrClO3S/c14-10-1-3-11(4-2-10)19(16,17)18-13-7-8-5-9(13)6-12(8)15/h1-4,8-9,12-13H,5-7H2 |
InChI Key |
VENAOVRKEBHQBT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1CC2Cl)OS(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate](/img/structure/B14317866.png)
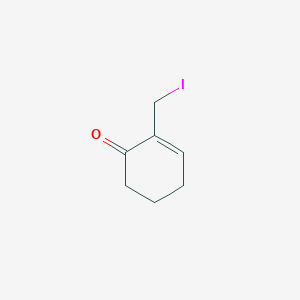
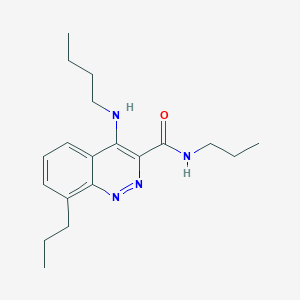
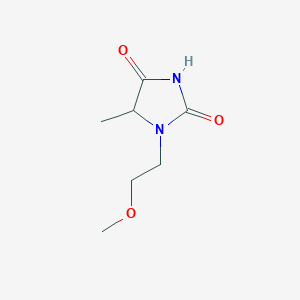
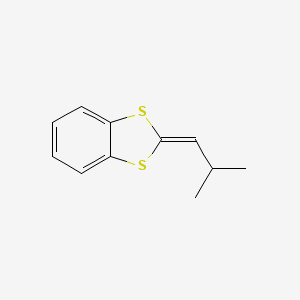
![{[1-(Benzenesulfonyl)cyclohexyl]methyl}benzene](/img/structure/B14317912.png)

![4-[(2,4-Dinitrophenyl)sulfanyl]-3-nitroaniline](/img/structure/B14317921.png)
![4,5-Bis[(octyloxy)methyl]benzene-1,2-dicarbonitrile](/img/structure/B14317924.png)
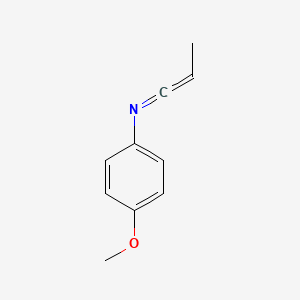
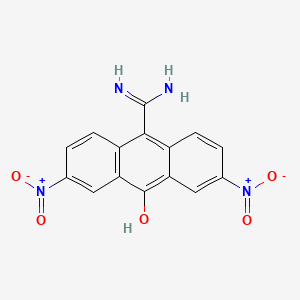
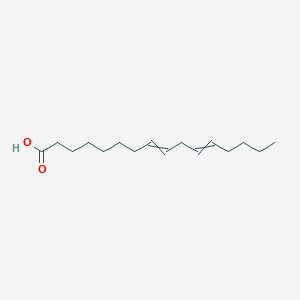
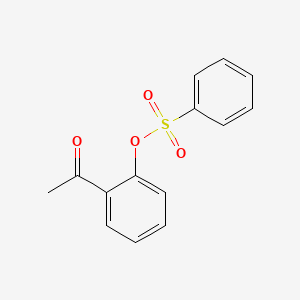
![2,2'-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(3,5-dimethylphenol)](/img/structure/B14317940.png)
